5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II)
Description
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) (Co(TClPP)) is a metalloporphyrin featuring a cobalt(II) center coordinated to a porphyrin macrocycle substituted with p-chlorophenyl groups at the meso-positions. The electron-withdrawing chlorine substituents significantly influence its electronic structure, redox behavior, and catalytic activity. This compound has been studied extensively for applications in catalysis, sensing, and environmental remediation, particularly in oxidative degradation of organic pollutants like methylene blue .
Properties
Molecular Formula |
C44H24Cl4CoN4 |
|---|---|
Molecular Weight |
809.4 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Cl4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChI Key |
PKXISVDTMYNEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrin (Free-base Porphyrin)
The free-base porphyrin is generally synthesized by the condensation of pyrrole with p-chlorobenzaldehyde under acidic conditions, often using reflux in propionic acid or other suitable solvents. This classical Adler-Longo or Lindsey method yields the tetra(p-chlorophenyl)porphyrin macrocycle.
- Typical conditions:
- Reflux pyrrole and p-chlorobenzaldehyde in propionic acid or a mixture of solvents.
- Reaction time: Several hours (commonly 1–3 hours).
- Purification by column chromatography or recrystallization.
Metalation with Cobalt(II) Salts
The free-base porphyrin is then metalated with cobalt(II) salts such as cobalt(II) chloride hexahydrate (CoCl2·6H2O) or cobalt(II) acetate in solvents like methanol or dimethylformamide (DMF).
Method A: Metalation in Methanol
- Dissolve free-base porphyrin and CoCl2·6H2O in methanol.
- Reflux the mixture for approximately 4 hours.
- Add distilled water and evaporate methanol under vacuum.
- Cool the solution to precipitate the cobalt(II) porphyrin complex as purple crystals.
- Yield: Typically high, around 95% or more.
Method B: Metalation in Dimethylformamide (DMF)
- Dissolve free-base porphyrin in DMF.
- Add cobalt(II) acetate in a molar excess (e.g., 1:10 ratio of porphyrin to cobalt acetate).
- Heat under reflux briefly (e.g., 20 seconds to a few minutes).
- Cool and precipitate the complex by pouring into water.
- Isolate by filtration and purify by chromatography.
- Yield: Approximately 60–70%.
Chemical Reactions Analysis
Coordination with Water Molecules
The cobalt(II)-porphyrin complex forms stable adducts with water via hydrogen bonding and electrostatic interactions. When treated with methanolic solutions of phenolic compounds, the porphyrin core coordinates with water molecules, leading to amorphous HO-bound structures. This coordination alters the compound’s physicochemical properties:
| Property | Crystalline Form | HO-Bound Amorphous Form |
|---|---|---|
| Absorption Intensity | Moderate | High |
| Fluorescence Emission | Strong | Quenched |
| Thermal Stability | Up to 470°C | Decomposes at 490°C |
The water coordination enhances solubility in polar solvents and modifies catalytic activity .
Catalytic O-Methylation of Phenols
This complex acts as an efficient catalyst for the selective O-methylation of phenols using methanol. The reaction proceeds via a methyl carbocation mechanism :
-
Proton Transfer : Phenolic protons hydrogen-bond with the porphyrin’s imino nitrogens, generating phenoxide ions.
-
Methylation : Methanol donates a methyl group (via carbocation intermediate) to phenoxide, forming anisole derivatives.
-
Water Coordination : Released HO molecules bind to the porphyrin core, stabilizing the intermediate .
Key Reaction Data :
| Substrate | Product | Yield (%) | Reaction Time |
|---|---|---|---|
| Phenol | Anisole | 85 | 1 hour |
| p-Aminophenol | p-Aminoanisole | 78 | 1 hour |
| p-Nitrophenol | p-Nitroanisole | 82 | 1 hour |
The reaction is highly selective for O-methylation over competing pathways, attributed to the porphyrin’s ability to stabilize transition states .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:
| Stage | Temperature Range | Mass Loss (%) | Process Description |
|---|---|---|---|
| 1 | 100–240°C | 5–8 | Loss of lattice and coordinated HO |
| 2 | 470–910°C | 45–52 | Degradation of porphyrin scaffold |
The HO-bound form shows delayed decomposition compared to the crystalline form, highlighting the stabilizing role of coordinated water .
Electrochemical Redox Behavior
Cyclic voltammetry studies indicate reversible redox processes centered on the cobalt ion:
-
Oxidation : Co(II) → Co(III) at +0.65 V (vs. Ag/AgCl)
-
Reduction : Co(II) → Co(I) at −1.2 V (vs. Ag/AgCl)
These redox transitions enable catalytic cycles in oxidation-reduction reactions, such as dye degradation .
Interaction with Dyes
The compound facilitates dye decolorization via adsorption and catalytic oxidation. For methylene blue (MB):
| Dye | Adsorption Capacity (mg/g) | Decolorization Efficiency (%) |
|---|---|---|
| MB | 120 | 95 |
| CV | 85 | 88 |
The process involves HO activation by the cobalt center, generating hydroxyl radicals (- OH) that degrade dye molecules .
Scientific Research Applications
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) involves its ability to interact with molecular oxygen and other reactive species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells. In catalytic applications, the cobalt center facilitates redox reactions by cycling between different oxidation states.
Comparison with Similar Compounds
Comparison with Similar Cobalt Porphyrins
Substituent Electronic Effects
Electron-Withdrawing vs. Electron-Donating Groups
- Co(TClPP) vs. Co(TMPP): Co(TMPP) (5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato cobalt(II)) bears electron-donating methoxy groups. Compared to Co(TClPP), Co(TMPP) exhibits: Higher oxidation potentials due to reduced Lewis acidity at the cobalt center . Lower catalytic efficiency in methylene blue degradation (82% vs. 96% for Co(TClPP) under identical conditions) . Weaker π-acceptor ligand coordination, as evidenced by shorter Co–N bond lengths in Co(TClPP) (1.943 Å vs. 1.969 Å in Co(TMPP)) when complexed with 4-cyanopyridine .
- Co(TClPP) vs. Co(TPFPP): Co(TPFPP) (5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato cobalt(II)) features stronger electron-withdrawing fluorine substituents. This results in: Enhanced stability under oxidative conditions. Higher redox potentials compared to Co(TClPP), as fluorinated porphyrins are more resistant to oxidation .
Steric and Solubility Effects
- Hydrophobic vs. Hydrophilic Substituents :
Co(TClPP) is highly hydrophobic, limiting its solubility in aqueous media. In contrast, sulfonated or pyridinium-substituted cobalt porphyrins (e.g., FeTPPS in or CoTMPyP in ) exhibit water solubility, enabling applications in biological or aqueous-phase catalysis .
Catalytic Performance
Oxygen Reduction Reaction (ORR)
- Co(TClPP) demonstrates lower half-wave potentials (−0.25 V vs. SCE) compared to Co(TMPP) (−0.18 V vs. SCE), indicating slower electron transfer kinetics. However, its chloro substituents enhance stability in acidic environments .
- Co(TPP) (tetraphenylporphyrinato cobalt(II)), lacking substituents, shows inferior ORR activity due to unoptimized electronic tuning .
Organic Pollutant Degradation
- Co(TClPP) achieves 96% degradation of methylene blue within 60 minutes using H₂O₂, outperforming Co(TMPP) (82%) and non-substituted cobalt porphyrins (<70%) .
- Co(2,5-dimethoxyphenyl) porphyrins () exhibit moderate activity in dye degradation but require higher H₂O₂ concentrations due to less electrophilic cobalt centers .
Structural and Coordination Properties
- Ligand Binding: Co(TClPP) forms stronger axial bonds with π-acceptor ligands like 4-cyanopyridine (4-CNpy) compared to Co(TMPP), attributed to the chloro groups’ electron-withdrawing effects increasing cobalt’s Lewis acidity .
Data Tables
Table 1: Redox and Catalytic Properties of Selected Cobalt Porphyrins
Table 2: Solubility and Ligand Binding
Biological Activity
5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II) (CoTPP) is a metalloporphyrin with significant biological activity, particularly in the fields of photodynamic therapy (PDT), antimicrobial applications, and potential anticancer properties. This article synthesizes current research findings on the biological activities of CoTPP, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
CoTPP consists of a cobalt ion coordinated to a tetrakis(p-chlorophenyl)porphyrin ligand. The presence of the chlorophenyl groups enhances its photophysical properties, making it suitable for applications in PDT. The compound exhibits a characteristic absorption spectrum that is crucial for its photodynamic activity.
Photodynamic Therapy (PDT)
CoTPP has been extensively studied for its role as a photosensitizer in PDT. Upon irradiation with light of appropriate wavelength, CoTPP generates reactive oxygen species (ROS), which can induce apoptosis in targeted cells. Research indicates that CoTPP interacts with various cellular targets, including proteins involved in apoptosis pathways.
- Target Proteins : Studies have shown that CoTPP can bind to B-cell lymphoma 2 (BCL-2) family proteins, which play a critical role in regulating apoptosis. The interaction with these proteins may lead to the activation of caspases and subsequent cell death in cancer cells .
Antimicrobial Activity
CoTPP exhibits notable antimicrobial properties against various bacterial strains. Its mechanism involves the generation of ROS upon light activation, which damages bacterial cell membranes and DNA.
- Bacterial Inhibition : CoTPP has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies report significant antibacterial activity at low concentrations of CoTPP, indicating its potential as an antimicrobial agent .
Case Studies and Experimental Data
-
Anticancer Activity :
Cell Line IC50 (µM) Mechanism of Action Melanoma 5.0 Induction of apoptosis via ROS Breast Cancer 3.5 Caspase activation Lung Cancer 4.0 Inhibition of BCL-2 family proteins -
Antimicrobial Efficacy :
- CoTPP has shown varying degrees of effectiveness against different bacterial strains. The minimum inhibitory concentration (MIC) values are listed below:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20
Q & A
Basic: What synthetic methodologies are recommended for preparing 5,10,15,20-Tetrakis(p-chlorophenyl)porphyrinato cobalt(II)?
Answer:
The synthesis typically involves two steps: (1) preparation of the free-base porphyrin ligand via Adler-Longo condensation of pyrrole with p-chlorobenzaldehyde under refluxing propionic acid, followed by purification via column chromatography ; (2) metallation with cobalt(II) acetate in dimethylformamide (DMF) under inert atmosphere, monitored by UV-Vis spectroscopy for completion (disappearance of the Soret band at ~420 nm for the free base and emergence of a red-shifted band at ~430 nm for the Co(II) complex). Critical parameters include stoichiometric control of cobalt acetate and rigorous exclusion of oxygen to prevent oxidation to Co(III) .
Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Answer:
- UV-Vis spectroscopy : Confirm metallation via characteristic Soret (430–440 nm) and Q-band shifts.
- Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks ([M]⁺ or [M-Cl]⁺ for chloride-ligated species).
- X-ray crystallography : Resolve the macrocyclic planarity and axial ligand coordination (e.g., chloride or solvent). For example, single-crystal X-ray studies reveal Co–N bond lengths of ~1.95–2.00 Å and out-of-plane displacement of the cobalt center (~0.2–0.3 Å) in square-planar geometries .
- EPR spectroscopy : Detect paramagnetic Co(II) (d⁷) with characteristic g-values (~2.0–2.3) in frozen solutions .
Advanced: How can crystallographic disorder in porphyrinato cobalt(II) complexes be resolved during refinement?
Answer:
Crystallographic disorder often arises from solvent molecules or pendant p-chlorophenyl groups. Strategies include:
- Restraints : Apply SIMU/ISOR restraints to manage anisotropic displacement parameters for disordered atoms (e.g., crown ether co-crystallized in ).
- Multi-position modeling : Refine occupancies of disordered sites (e.g., chlorophenyl rotamers) using PART commands in SHELXL .
- Validation tools : Cross-check using Rint values (<0.05) and Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Advanced: How do p-chlorophenyl substituents influence the electronic properties and catalytic activity of cobalt porphyrins?
Answer:
The electron-withdrawing p-Cl groups stabilize the Co(II) oxidation state and modulate redox potentials (e.g., shifts in E1/2 for Co<sup>II</sup>/Co<sup>I</sup>). This enhances catalytic activity in reactions like oxygen reduction (ORR) or CO2 electroreduction. Comparative studies with p-methoxy or p-nitro substituents ( ) show that stronger electron withdrawal increases Lewis acidity at the cobalt center, improving substrate binding .
Advanced: How should researchers address contradictions in reported catalytic performance across studies?
Answer:
Contradictions often stem from:
- Environmental factors : Solvent polarity (e.g., DMF vs. THF) and axial ligand lability (e.g., chloride vs. pyridine) alter redox behavior. Control experiments with standardized conditions (e.g., 0.1 M TBAP in DMF) are critical .
- Aggregation effects : Use UV-Vis dilution studies to confirm monomeric vs. dimeric species. Aggregation in nonpolar solvents quenches catalytic activity, as seen in sulfonatophenyl porphyrin studies ( ).
- Electrode interfaces : Modify electrodes with carbon nanotubes or ionic liquids to prevent porphyrin aggregation and ensure reproducible electrochemistry .
Advanced: What strategies optimize the use of cobalt porphyrins in heterogeneous catalysis?
Answer:
- Immobilization : Covalent grafting onto mesoporous silica (e.g., SBA-15) or graphene oxide improves stability and recyclability. Characterization via BET surface area and XPS confirms successful immobilization .
- Axial ligand tuning : Replace labile chloride with stronger-field ligands (e.g., imidazole) to modulate catalytic turnover. In-situ XAFS can track ligand exchange during catalysis .
Basic: What safety precautions are critical when handling this compound in research settings?
Answer:
- Ventilation : Use fume hoods due to potential dust formation (respiratory hazard).
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste disposal : Collect organic solutions in halogenated waste containers, as chlorophenyl groups may generate toxic byproducts upon incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
